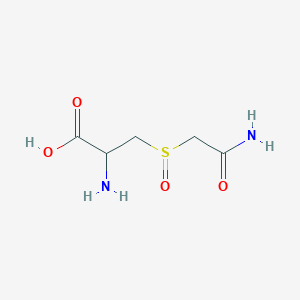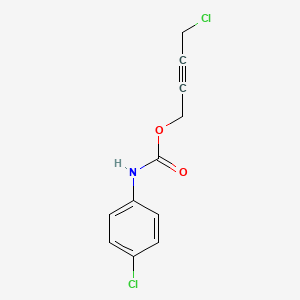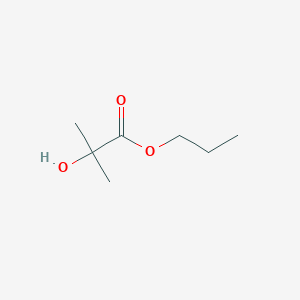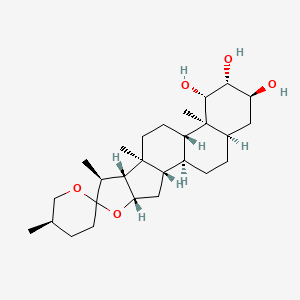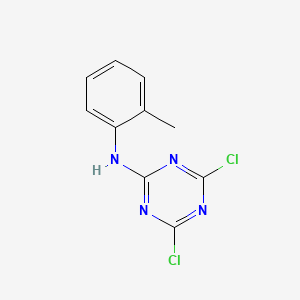
1,3,5-Triazin-2-amine, 4,6-dichloro-N-(2-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,6-dichloro-[1,3,5]triazin-2-yl)-o-tolyl-amine is a compound that belongs to the class of 1,3,5-triazines. These compounds are characterized by a six-membered ring containing three nitrogen atoms. The presence of chlorine atoms at positions 4 and 6, along with an o-tolyl group at position 2, makes this compound particularly interesting for various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-dichloro-[1,3,5]triazin-2-yl)-o-tolyl-amine typically involves the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with o-toluidine. The reaction is carried out in the presence of a base, such as sodium carbonate, to facilitate the substitution of chlorine atoms by the amine group. The reaction is usually conducted in an organic solvent like acetone or dioxane at room temperature .
Industrial Production Methods
On an industrial scale, the production of (4,6-dichloro-[1,3,5]triazin-2-yl)-o-tolyl-amine follows a similar synthetic route but is optimized for higher yields and purity. The use of continuous flow reactors and microwave irradiation can significantly reduce reaction times and improve product quality .
Analyse Des Réactions Chimiques
Types of Reactions
(4,6-dichloro-[1,3,5]triazin-2-yl)-o-tolyl-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by other nucleophiles, such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, amines, and alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted triazines depending on the nucleophile used.
Oxidation and Reduction: Products include N-oxides and amines, respectively.
Applications De Recherche Scientifique
(4,6-dichloro-[1,3,5]triazin-2-yl)-o-tolyl-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (4,6-dichloro-[1,3,5]triazin-2-yl)-o-tolyl-amine involves its interaction with nucleophilic sites in biological molecules. The compound can form covalent bonds with amino, hydroxyl, and thiol groups, leading to the inhibition of enzyme activity or disruption of cellular processes . The molecular targets include enzymes involved in DNA replication and repair, as well as proteins essential for cell division .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,6-dichloro-1,3,5-triazin-2-yl)-N-phenylamine
- 4,6-dichloro-1,3,5-triazin-2-yl)-N-benzylamine
- 4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethylamine
Uniqueness
(4,6-dichloro-[1,3,5]triazin-2-yl)-o-tolyl-amine is unique due to the presence of the o-tolyl group, which imparts specific steric and electronic properties. This makes it particularly effective in certain chemical reactions and applications where other similar compounds may not perform as well .
Propriétés
Numéro CAS |
2272-23-3 |
|---|---|
Formule moléculaire |
C10H8Cl2N4 |
Poids moléculaire |
255.10 g/mol |
Nom IUPAC |
4,6-dichloro-N-(2-methylphenyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C10H8Cl2N4/c1-6-4-2-3-5-7(6)13-10-15-8(11)14-9(12)16-10/h2-5H,1H3,(H,13,14,15,16) |
Clé InChI |
OPFSBBBDOCTPCC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC2=NC(=NC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


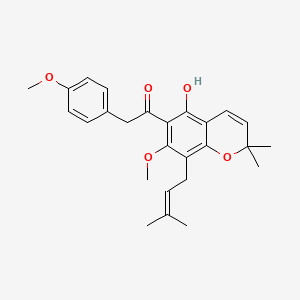

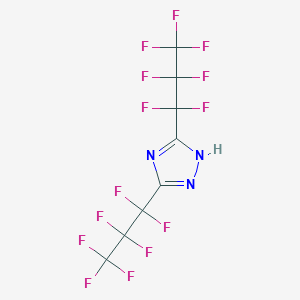
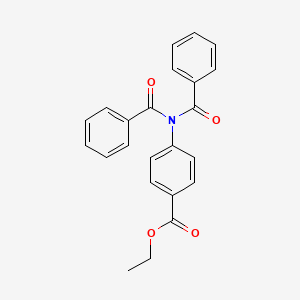

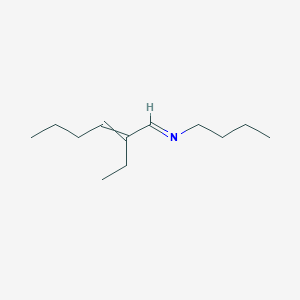
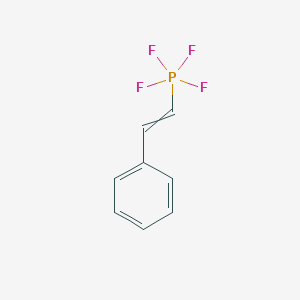
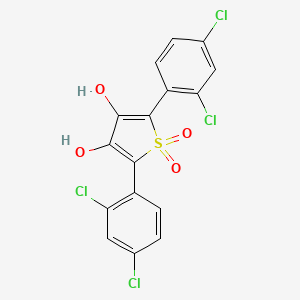
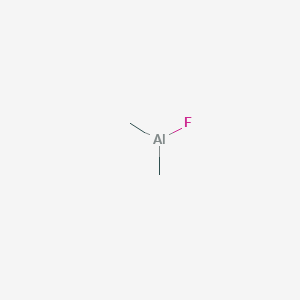
![2-Propenoic acid, 2-[(trifluoroacetyl)oxy]-, ethyl ester](/img/structure/B14743310.png)
